molecular formula C29H20F3N5O4 B11666532 N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

Cat. No.: B11666532
M. Wt: 559.5 g/mol
InChI Key: CZGIELYKUADGTL-UHFFFAOYSA-N
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Description

N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves multiple steps, including the formation of diaryl ethers, nitro compounds, and pyrazoloquinazolines. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include continuous flow synthesis and the use of advanced catalytic systems to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects . The exact molecular pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C29H20F3N5O4

Molecular Weight

559.5 g/mol

IUPAC Name

N-[3-(3-methylphenoxy)-5-nitrophenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide

InChI

InChI=1S/C29H20F3N5O4/c1-16-5-4-7-20(11-16)41-21-13-18(12-19(14-21)37(39)40)33-28(38)24-15-25-34-26-22-8-3-2-6-17(22)9-10-23(26)27(29(30,31)32)36(25)35-24/h2-8,11-15H,9-10H2,1H3,(H,33,38)

InChI Key

CZGIELYKUADGTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=C3)N=C5C(=C4C(F)(F)F)CCC6=CC=CC=C65

Origin of Product

United States

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